Cas no 1292746-38-3 ((S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide)

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide 化学的及び物理的性質
名前と識別子
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- (S)-2-amino-n-(4-chloro-benzyl)-n-cyclopropyl-propionamide
- (S)-2-Amino-N-(4-chlorobenzyl)-N-cyclopropylpropanamide
- AM91676
- (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide
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- インチ: 1S/C13H17ClN2O/c1-9(15)13(17)16(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8,15H2,1H3/t9-/m0/s1
- InChIKey: WDLITPPPLCJLSX-VIFPVBQESA-N
- ほほえんだ: ClC1C=CC(=CC=1)CN(C([C@H](C)N)=O)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 273
- トポロジー分子極性表面積: 46.3
(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085717-500mg |
S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide |
1292746-38-3 | 500mg |
£389.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614436-1g |
(S)-2-amino-N-(4-chlorobenzyl)-N-cyclopropylpropanamide |
1292746-38-3 | 98% | 1g |
¥9693.00 | 2024-08-09 |
(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide 関連文献
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(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamideに関する追加情報
Comprehensive Overview of (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide (CAS No. 1292746-38-3)
(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide (CAS No. 1292746-38-3) is a specialized chiral compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its cyclopropyl and 4-chloro-benzyl moieties, is a key intermediate in the synthesis of bioactive molecules. Its unique stereochemistry and functional groups make it a valuable candidate for drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.
The compound's chiral center at the 2-amino position is critical for its biological activity, as enantiopure compounds often exhibit distinct pharmacological properties. Researchers are increasingly focusing on chiral synthesis techniques to produce such molecules with high enantiomeric purity, driven by the demand for precision medicine and personalized therapeutics. The 4-chloro-benzyl group enhances lipophilicity, potentially improving membrane permeability—a hot topic in drug delivery optimization.
In recent years, the pharmaceutical industry has seen a surge in interest around small-molecule modulators of protein-protein interactions. (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide fits this trend, as its amide bond and cyclopropyl ring can mimic peptide motifs while offering better metabolic stability. This aligns with current searches for "non-peptidic drug scaffolds" and "bioisosteres in medicinal chemistry."
The compound's CAS No. 1292746-38-3 is frequently searched in chemical databases alongside terms like "chiral building blocks" and "GPCR ligand synthesis." Its structural features are also relevant to neuropharmacology research, particularly in studies exploring allosteric modulators—a trending topic in CNS drug development. The chloro-substituted aromatic ring may contribute to π-stacking interactions, a subject of interest in computational chemistry and molecular docking simulations.
From a synthetic chemistry perspective, the cyclopropyl group in (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide presents interesting challenges and opportunities. Cyclopropanes are known to confer conformational rigidity and metabolic resistance, making them valuable in lead compound optimization. This connects to popular queries about "three-membered ring chemistry" and "strategies for improving drug half-life."
Quality control of chiral compounds like this requires advanced analytical techniques. Researchers often search for "enantiomeric excess determination methods" and "chiral HPLC conditions" when working with 1292746-38-3. The compound's stereochemical purity is crucial, as even minor impurities can significantly affect biological activity—a key consideration in ICH guideline compliance for pharmaceutical development.
Environmental and green chemistry aspects are also relevant to this compound's production. Modern searches include "solvent-free amide coupling" and "catalytic asymmetric synthesis," reflecting the industry's shift toward sustainable pharmaceutical manufacturing. The propionamide moiety in this molecule can be formed via atom-economical reactions, aligning with green chemistry principles.
In conclusion, (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide (CAS No. 1292746-38-3) represents an important chiral intermediate with broad applications in medicinal chemistry. Its structural features address multiple contemporary research themes, from GPCR targeting to sustainable synthesis, making it a compound of continuing interest across the pharmaceutical sciences.
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